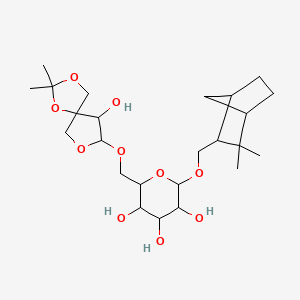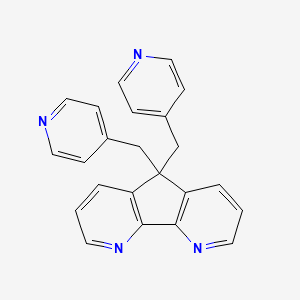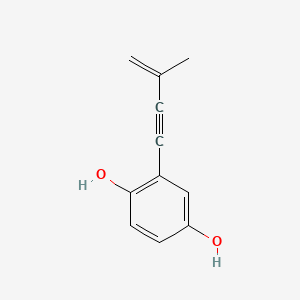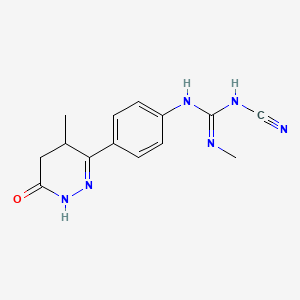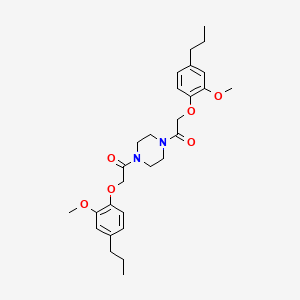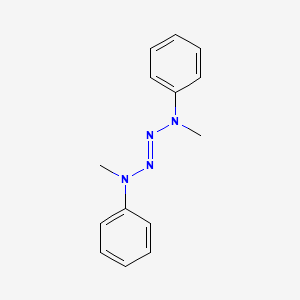![molecular formula C30H30N6O B1681818 6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one CAS No. 144756-71-8](/img/structure/B1681818.png)
6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one
Overview
Description
SL-910102 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension.
Scientific Research Applications
Synthesis and Structural Analysis
Research on related pyrimidinone derivatives has been conducted to understand their structural properties and synthesis mechanisms. For example, Destro and Soave (1995) explored the crystal structure of a non-peptide angiotensin II receptor antagonist, shedding light on the molecular configurations and potential receptor binding mechanisms of similar compounds (R. Destro, R. Soave, 1995).
Biological and Pharmacological Activities
Several studies have focused on the biological activities of pyrimidinone derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties:
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of such compounds in cancer treatment and inflammation control (A. Rahmouni et al., 2016).
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, assessing their insecticidal and antibacterial potential, which suggests their use in developing new pesticides and antimicrobial agents (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Material Science Applications
In the realm of material science, Yang et al. (2019) synthesized a new anionic metal-organic framework with Lewis basic sites for the selective adsorption and separation of organic cationic dyes, demonstrating the utility of pyrimidinone-based compounds in environmental remediation and purification processes (Qi Yang et al., 2019).
Mechanism of Action
Target of Action
SL910102, also known as “6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one” or “4-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one”, is a nonpeptide angiotensin AT1 receptor antagonist . The primary target of SL910102 is the angiotensin AT1 receptor .
Mode of Action
SL910102 acts as an antagonist at the angiotensin AT1 receptor . It competes with angiotensin II for specific AT1-receptor sites . This competition blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II.
properties
IUPAC Name |
4-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O/c1-2-3-13-27-26(30(37)32-28(31-27)19-16-21-9-5-4-6-10-21)20-22-14-17-23(18-15-22)24-11-7-8-12-25(24)29-33-35-36-34-29/h4-12,14-15,17-18H,2-3,13,16,19-20H2,1H3,(H,31,32,37)(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAQSYFAKRGALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)NC(=N1)CCC2=CC=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



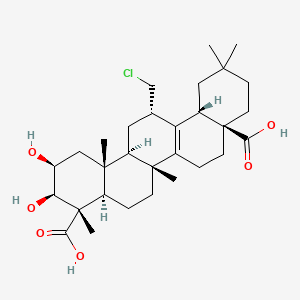
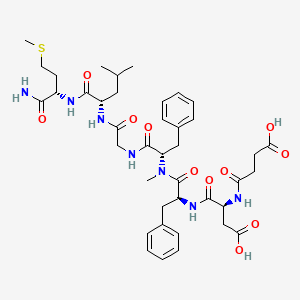

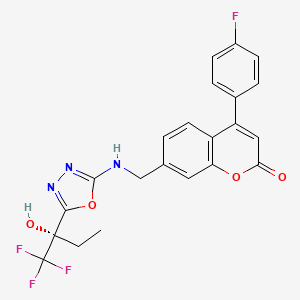
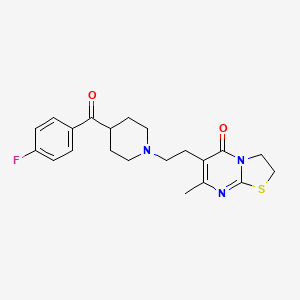
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
